1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde
Overview
Description
1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde (ITFC) is a heterocyclic aromatic compound that has been widely studied for its potential applications in science and medicine. ITFC is a synthetic compound with a unique structure that is composed of a six-member ring with an aromatic indole ring and an aldehyde group. The compound has been studied for its potential use in medicinal chemistry and synthetic organic chemistry, as well as its potential applications in biochemistry and physiology.
Scientific Research Applications
Synthesis and Chemical Transformations
Indole compounds, including derivatives like 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde, are pivotal in organic synthesis. A comprehensive review on indole synthesis classifies various strategies to construct the indole core, essential for designing complex molecules with potential therapeutic applications. These methodologies offer a versatile approach to synthesizing a wide range of indole derivatives, potentially including the specific compound , thereby highlighting its relevance in the synthesis of biologically active molecules (Taber & Tirunahari, 2011).
Biological and Medicinal Properties
Indole derivatives are known for their significant biological and medicinal properties. This broad class of compounds, including 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde, has been studied for various pharmacological applications. Research into indoles and indazoles has revealed activities ranging from antibacterial and anticancer to antioxidant and anti-inflammatory effects, underscoring the potential of such compounds in drug development and therapeutic interventions (Ali et al., 2013).
Material Science and Functional Chromophores
The application of indole derivatives in material science, particularly in the synthesis of functional chromophores through multicomponent reactions, is another area of interest. These reactions facilitate the creation of compounds with specific photophysical properties, making indole-based molecules, including potentially 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde, suitable for use in materials science applications (Rocha et al., 2020).
properties
IUPAC Name |
1-propan-2-yl-4-(2,4,5-trifluorophenyl)indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c1-10(2)22-8-11(9-23)18-12(4-3-5-17(18)22)13-6-15(20)16(21)7-14(13)19/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSETYTOTKOOCHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CC=C21)C3=CC(=C(C=C3F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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